3-methyl-5-phenylpyrrolidin-2-one, Mixture of diastereomers
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Overview
Description
3-methyl-5-phenylpyrrolidin-2-one, a mixture of diastereomers, is a compound that belongs to the class of pyrrolidin-2-ones. These compounds are known for their structural motif, which is commonly encountered in natural products and synthetic compounds with potent biological activities and diverse functional properties . The presence of diastereomers indicates that the compound has multiple chiral centers, leading to different spatial arrangements of atoms that are not mirror images of each other .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-5-phenylpyrrolidin-2-one can be achieved through various methods. One common approach involves the amination and cyclization of functionalized acyclic substrates . Another method includes the oxidation of pyrrolidine derivatives . Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed . These methods typically require specific reaction conditions, such as the use of oxidants and additives to achieve the desired selectivity and yield .
Industrial Production Methods: Industrial production of this compound often involves the resolution of diastereomeric mixtures. This process includes the separation of chiral compounds using techniques such as crystallization and chromatography . The efficiency of resolution can be predicted based on the physico-chemical properties of the reactants .
Chemical Reactions Analysis
Types of Reactions: 3-methyl-5-phenylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of chiral centers, which can lead to the formation of different diastereomers .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of carboxylic acids, while reduction reactions can produce alcohols .
Scientific Research Applications
3-methyl-5-phenylpyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon for the synthesis of more complex molecules . In biology, it serves as a building block for the development of biologically active compounds . In medicine, it is investigated for its potential therapeutic properties . Additionally, in the industry, it is used in the synthesis of drugs, dyes, and pigments .
Mechanism of Action
The mechanism of action of 3-methyl-5-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a significant role in its biological activity, as different diastereomers can exhibit varying degrees of efficacy and selectivity . The compound may interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects .
Comparison with Similar Compounds
3-methyl-5-phenylpyrrolidin-2-one can be compared with other similar compounds, such as other pyrrolidin-2-ones and their derivatives . These compounds share a common structural motif but differ in their substituents and stereochemistry . The uniqueness of 3-methyl-5-phenylpyrrolidin-2-one lies in its specific arrangement of atoms and the presence of multiple chiral centers, which contribute to its distinct chemical and biological properties .
List of Similar Compounds:- Pyrrolidin-2-one
- 3-iodopyrrole
- β-lactams
- Cyclopropylamides
Properties
CAS No. |
1824436-33-0 |
---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
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